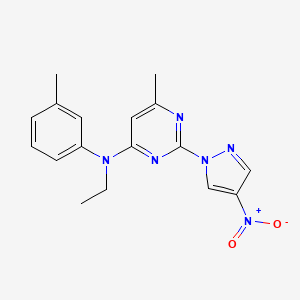
N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. This article reviews its biological activity, including mechanisms of action, efficacy against various cell lines, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N6O2, with a molecular weight of approximately 344.37 g/mol. The compound features a pyrimidine core substituted with an ethyl group, a methyl group, and a nitro-pyrazole moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N6O2 |
| Molecular Weight | 344.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, such as kinases and phosphatases. This interaction can lead to altered signaling pathways, resulting in apoptosis or reduced cell growth in cancerous tissues.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from several studies:
These studies indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines, demonstrating its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various models.
Case Studies
Case Study 1: Breast Cancer Treatment
In a controlled experiment, researchers treated MCF7 cells with varying concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, with an IC50 value of 3.79 µM. The study concluded that the compound effectively induces apoptosis via mitochondrial pathways.
Case Study 2: Lung Cancer Treatment
Another study focused on A549 cells where the compound was administered at concentrations ranging from 5 µM to 100 µM. The results indicated significant inhibition of cell growth with an IC50 value of 26 µM, suggesting effective targeting of growth factor signaling pathways.
Comparative Analysis
When compared to other pyrazole derivatives, this compound exhibits superior potency against specific cancer cell lines. For instance, compounds like ethyl 1-(2-hydroxypropyl)-3-benzoylpyrazole have shown higher IC50 values in similar assays, indicating less effectiveness.
属性
IUPAC Name |
N-ethyl-6-methyl-N-(3-methylphenyl)-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-4-21(14-7-5-6-12(2)8-14)16-9-13(3)19-17(20-16)22-11-15(10-18-22)23(24)25/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQFUODLCPNWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C2=NC(=NC(=C2)C)N3C=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














